AtCKX2 Inhibitory Potency: 2-Amino vs. 2-Chloro-6-(3-methoxyanilino)purine Direct Comparison
In a direct head-to-head comparison within the same experimental system, 2-amino-6-(3-methoxyanilino)purine exhibits an AtCKX2 IC₅₀ of 29 µM (0.029 mM), while its 2-chloro congener — 2-chloro-6-(3-methoxyanilino)purine — achieves an IC₅₀ of 3.75 µM (0.00375 mM) [1]. This represents an approximately 7.7-fold potency differential. The 2-nitro analog (2-nitro-6-(3-methoxyanilino)purine) shows an intermediate IC₅₀ of 25.4 µM (0.0254 mM), only marginally more potent than the 2-amino compound (1.14-fold difference), while the 2-fluoro analog is the most potent of the series at IC₅₀ 1.9 µM (0.0019 mM) [1]. All measurements were performed in the same assay using heterologously expressed AtCKX2 in Saccharomyces cerevisiae [2]. Importantly, the unsubstituted 6-anilinopurine and the native cytokinin trans-zeatin showed no detectable inhibition in this system, underscoring the essential role of the C-2 substituent for CKX2 engagement [1].
| Evidence Dimension | Inhibitory potency against Arabidopsis thaliana cytokinin oxidase/dehydrogenase 2 (AtCKX2) |
|---|---|
| Target Compound Data | IC₅₀ = 29 µM (0.029 mM) |
| Comparator Or Baseline | 2-Chloro-6-(3-methoxyanilino)purine: IC₅₀ = 3.75 µM (0.00375 mM); 2-Fluoro-6-(3-methoxyanilino)purine: IC₅₀ = 1.9 µM (0.0019 mM); 2-Nitro-6-(3-methoxyanilino)purine: IC₅₀ = 25.4 µM (0.0254 mM); 6-Anilinopurine: no inhibition observed |
| Quantified Difference | 2-Amino is 7.7× less potent than 2-chloro; 15.3× less potent than 2-fluoro; 1.14× less potent than 2-nitro; unsubstituted 6-anilinopurine is inactive |
| Conditions | Heterologously expressed AtCKX2 in Saccharomyces cerevisiae 23344c ura-; substrate not specified in the extracted IC₅₀ summary; reference Zatloukal et al. (2008) |
Why This Matters
The ~8-fold potency gap versus 2-chloro and ~15-fold gap versus 2-fluoro mean that researchers requiring moderate CKX inhibition without complete target suppression — such as cytokinin homeostasis studies where residual enzyme activity is mechanistically informative — should rationally select the 2-amino variant over the hyper-potent 2-halo analogs.
- [1] BRENDA Enzyme Database. Literature summary for 1.5.99.12 (cytokinin oxidase/dehydrogenase), Reference 696738. IC₅₀ Value table. Extracted from Zatloukal et al. (2008) Bioorg. Med. Chem. 16, 9268–9275. View Source
- [2] BindingDB Entry 50027291. Affinity data for BDBM50274554 (2-Amino-6-(3-methoxyanilino)purine) and comparator ligands against AtCKX2. Assay: Inhibition of sArabidopsis thaliana CKX2 expressed in Saccharomyces cerevisiae 23344c ura-. View Source
